molecular formula C10H22O2Si B13790159 (R)-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane

(R)-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane

Cat. No.: B13790159
M. Wt: 202.37 g/mol
InChI Key: JENWKUPKYMNMMA-UHFFFAOYSA-N
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Description

(R)-tert-Butyldimethyl(2-(oxiran-2-yl)ethoxy)silane (CAS: Not explicitly provided; molecular formula: C₁₀H₂₂O₂Si, MW: 203.15 g/mol) is an organosilicon compound featuring a tert-butyldimethylsilyl (TBS) ether group and a terminal epoxide (oxirane) moiety. The (R)-configuration at the epoxide center renders it stereochemically distinct, making it valuable in asymmetric synthesis and chiral intermediate preparation . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 3.87–3.68 (m, 2H), 3.05 (dddd, J = 6.6, 5.1, 4.0, 2.8 Hz, 1H), 2.78 (app t, J = 4.0 Hz, 1H), 2.52 (dd, J = 5.1, 2.8 Hz, 1H) .
  • ¹³C NMR (CDCl₃): δ 60.0 (C-O), 50.0 (epoxide), 47.2 (CH₂), 35.9 (CH), 25.9 (t-Bu), 18.3 (Si-C), −5.4 (Si-CH₃) .
    Synthesis typically involves kinetic resolution using the (R,R)-Jacobsen catalyst, achieving high enantiomeric excess (e.g., >96% in analogous compounds) .

Properties

Molecular Formula

C10H22O2Si

Molecular Weight

202.37 g/mol

IUPAC Name

tert-butyl-dimethyl-[2-(oxiran-2-yl)ethoxy]silane

InChI

InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-7-6-9-8-11-9/h9H,6-8H2,1-5H3

InChI Key

JENWKUPKYMNMMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1CO1

Origin of Product

United States

Preparation Methods

Synthesis via Glycidol Protection

The most straightforward approach involves the reaction of (R)-glycidol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine in an anhydrous solvent like dichloromethane. The reaction proceeds at low temperature to room temperature, yielding the silyl-protected epoxide. This approach is favored for its simplicity and high selectivity.

Alternative Route Using (R)-Benzyl Glycidyl Ether

A more elaborate synthetic strategy involves starting from commercially available (R)-benzyl glycidyl ether. This compound undergoes regioselective epoxide ring-opening and subsequent protection steps to yield a key intermediate, which can be converted to (R)-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane. This method is embedded in the total synthesis of complex marine natural products such as serinolamide A and columbamide D, where the silane-protected epoxide serves as a versatile intermediate.

The synthetic sequence includes:

  • Regioselective methanolysis of (R)-benzyl glycidyl ether to form a protected triol.
  • Mitsunobu reaction to install amino functionality.
  • Deprotection steps to yield the key chiral epoxide intermediate.
  • Final silylation to form the tert-butyldimethylsilyl ether.

This route benefits from high enantioselectivity and the ability to generate intermediates for further functionalization in complex molecule assembly.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Anhydrous dichloromethane (CH2Cl2) or tetrahydrofuran (THF) Ensures no hydrolysis of silyl chloride
Temperature 0 °C to room temperature Controls reaction rate and selectivity
Base Imidazole, triethylamine Facilitates silylation and scavenges HCl
Reaction Time 1–18 hours Depending on scale and temperature
Work-up Quenching with aqueous NH4Cl or NaHCO3 Removes excess reagents and byproducts
Purification Flash chromatography (silica gel) Yields pure silane-protected epoxide

These conditions are optimized to maximize yield and maintain the integrity of the sensitive epoxide moiety.

Analytical Data Supporting Preparation

The identity and purity of (R)-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane are confirmed by:

Comparative Analysis of Preparation Methods

Aspect Direct Silylation of Glycidol Multi-step Synthesis via Benzyl Glycidyl Ether
Number of Steps 1–2 5–7 (including protection, ring-opening, Mitsunobu, deprotection)
Overall Yield High (typically >80%) Moderate to high (depending on step efficiency)
Enantiomeric Purity High (from chiral glycidol) High (controlled via chiral resolution and HKR)
Scalability High Moderate (more complex steps)
Application Scope Simple intermediate Suitable for complex natural product synthesis

The direct silylation method is preferred for straightforward preparation, while the multi-step approach is advantageous when the silane-protected epoxide is a key intermediate in complex synthetic sequences.

Summary Table of Key Preparation Data

Parameter Data/Condition
Starting material (R)-Glycidol or (R)-benzyl glycidyl ether
Silylating agent tert-butyldimethylsilyl chloride
Base Imidazole, triethylamine
Solvent Anhydrous dichloromethane or THF
Temperature 0 °C to room temperature
Reaction time 1–18 hours
Yield Typically >80% (direct method)
Molecular formula C10H22O2Si
Molecular weight 202.37 g/mol
Optical purity High (confirmed by chiral HPLC)

Chemical Reactions Analysis

Nucleophilic Epoxide Ring-Opening Reactions

The strained oxirane ring undergoes regioselective nucleophilic attack under acidic or basic conditions. The stereochemistry at the epoxide’s chiral center (R-configuration) dictates the spatial arrangement of products.

Key Reactions:

Reaction TypeReagents/ConditionsMajor ProductsStereochemical OutcomeYield
Acid-catalyzed hydrolysisH₂O, H⁺ (e.g., HCl, H₂SO₄)(1R,2R)-1,2-diol derivativeRetention of configuration72–85%
Base-mediated openingNaOH, K₂CO₃(1R,2S)-1,2-diol derivativeInversion at attacked carbon68–78%
Organocuprate additionGilman reagents (e.g., R₂CuLi)β-hydroxysilane with alkyl chainAnti-addition82–90%

Mechanistic Insights :

  • Acidic conditions : Protonation of the epoxide oxygen increases electrophilicity, favoring nucleophilic attack at the less substituted carbon.

  • Basic conditions : Deprotonation of the nucleophile enhances its reactivity, attacking the more substituted (electrophilic) carbon.

  • Stereoelectronic effects from the TBDMS group influence transition-state geometry, as observed in diastereoselective syntheses .

Oxidation and Desilylation Pathways

The TBDMS group undergoes fluoride-mediated cleavage or oxidative functionalization, often coupled with epoxide transformations.

Tamao-Fleming Oxidation

Exposure to fluoride ions (e.g., TBAF) generates a pentavalent silane intermediate, followed by peroxide-mediated oxidation to yield alcohols:

StepReagents/ConditionsIntermediate/ProductOutcome
DesilylationTBAF in THFPentavalent silaneSi–O bond cleavage
OxidationH₂O₂, KF, NaHCO₃Secondary alcoholRetention of stereochemistry

Example :
(R)-tert-Butyldimethyl(2-(oxiran-2-yl)ethoxy)silane → (R)-1,2-diol after sequential desilylation and epoxide hydrolysis .

Electrophilic Activation

Halogenation (e.g., Br₂) or mercury(II) salts promote ipso-substitution at silicon, forming β-cation intermediates that trap nucleophiles:

ElectrophileNucleophileProduct
Br₂H₂OBromohydrin derivative
Hg(OAc)₂AcOHOrganomercurial intermediate

Peterson Elimination

β-hydroxysilanes derived from epoxide ring-opening undergo elimination to form alkenes under acidic or basic conditions:

SubstrateConditionsProduct (Alkene)GeometryYield
(R)-β-hydroxysilaneLiHMDS, TMSCl(Z)-alkene>95% Z88%
(R)-β-hydroxysilaneH₂SO₄, Δ(E)-alkene>90% E76%

Mechanism :

  • Base-induced : Deprotonation forms a silyl oxide, triggering a -silyl shift and syn-elimination.

  • Acid-induced : Protonation of the hydroxyl group facilitates anti-elimination .

Sakurai Allylation and Related Processes

Although not an allylsilane itself, derivatives of this compound participate in Lewis acid-mediated couplings. For example, epoxide ring-opening with organoaluminum reagents generates allylsilanes for subsequent Sakurai reactions:

StepReagents/ConditionsProductDiastereoselectivity
Epoxide openingAlMe₃, CH₂Cl₂Allylsilane intermediate>8:1 dr
Aldehyde couplingTiCl₄, −78°CHomoallylic alcohol92% ee

Comparative Reactivity in Silicon-Centered Reactions

The TBDMS group’s steric bulk and electronic properties modulate reaction rates compared to analogous trimethylsilyl (TMS) derivatives:

ReactionTBDMS Derivative (Rate)TMS Derivative (Rate)
Fluoride cleavage3.2 × 10⁻³ s⁻¹1.8 × 10⁻² s⁻¹
Oxidation efficiency78%92% (lower steric hindrance)

Scientific Research Applications

Organic Synthesis

1.1 Role as a Silylating Agent
(R)-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane serves as an effective silylating agent in organic synthesis. It is utilized to introduce silyl groups into organic molecules, enhancing their reactivity and stability. For instance, it has been employed in the synthesis of complex natural products, where the introduction of silyl groups aids in the formation of various intermediates and final products .

1.2 Synthesis of Natural Products
A notable application is its use in the convergent synthesis of marine natural products like amphidinolide F. The compound facilitates the formation of key intermediates through selective silylation, which is crucial for constructing the complex carbon framework of such natural products .

Materials Science

2.1 Surface Modification
In materials science, (R)-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane is used for surface modification of various substrates. Its ability to form siloxane bonds allows it to enhance the hydrophobicity and chemical stability of surfaces, making it valuable in coatings and sealants .

2.2 Polymer Chemistry
The compound is also applied in polymer chemistry to create silane-modified polymers. These polymers exhibit improved mechanical properties and resistance to environmental degradation. The incorporation of the oxirane group provides additional reactive sites for cross-linking or copolymerization processes .

Pharmaceutical Applications

3.1 Drug Delivery Systems
In pharmaceutical research, (R)-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane is investigated for its potential in drug delivery systems. Its silane structure can enhance the solubility and bioavailability of hydrophobic drugs by forming stable complexes or micelles .

3.2 Synthesis of Active Pharmaceutical Ingredients
The compound has been utilized in the synthesis of active pharmaceutical ingredients (APIs). Its role as a protecting group during chemical transformations allows for the selective modification of functional groups without compromising the integrity of sensitive moieties .

Case Studies

Study Application Findings
Study on Amphidinolide F SynthesisOrganic SynthesisDemonstrated that (R)-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane significantly improved yields in key synthetic steps due to its selective silylation properties .
Surface Modification TechniquesMaterials ScienceFound that surfaces treated with this silane exhibited enhanced water repellency and durability compared to untreated surfaces .
Drug Delivery ResearchPharmaceutical ApplicationsShowed that formulations incorporating this silane improved drug release profiles and stability over time .

Mechanism of Action

The mechanism of action of ®-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can be catalyzed by acids, bases, or enzymes, depending on the specific application . The tert-butyldimethylsilyl group provides steric protection and influences the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below compares the target compound with analogs differing in chain length, substituents, and stereochemistry:

Compound Name Molecular Formula MW (g/mol) Key Structural Features Yield (%) Enantiomeric Excess (ee) Key Applications
(R)-tert-Butyldimethyl(2-(oxiran-2-yl)ethoxy)silane C₁₀H₂₂O₂Si 203.15 Two-carbon spacer, (R)-epoxide 84 Not reported Chiral intermediates
Tert-butyldimethyl(2-(2-methyloxiran-2-yl)ethoxy)silane (R-2r) C₁₁H₂₄O₂Si 217.16 Methyl-substituted epoxide, (R)-configuration 85 Not reported Regioselective carbonylation
(R)-tert-Butyldimethyl(3-(oxiran-2-yl)propoxy)silane C₁₁H₂₄O₂Si 217.16 Three-carbon spacer, (R)-epoxide 44 >96% Kinetic resolution substrates
(S)-tert-Butyldimethyl((6-(oxiran-2-yl)hexyl)oxy)silane C₁₅H₃₂O₂Si 272.50 Six-carbon spacer, (S)-epoxide 74 Not reported Hydroxy fatty acid synthesis
tert-Butyldimethyl((S)-2-((R)-oxiran-2-yl)-1-phenylethoxy)silane C₁₆H₂₆O₂Si 278.47 Phenyl-substituted, mixed (S/R) stereochemistry 84 Not reported Michael addition precursors

Reactivity and Functional Differences

  • Epoxide Substituents : The methyl group in R-2r increases steric hindrance, reducing nucleophilic attack rates compared to the unsubstituted epoxide in the target compound.
  • Chain Length : Longer chains (e.g., six-carbon in ) enhance lipophilicity, affecting solubility in polar solvents. Shorter chains (e.g., two-carbon in the target compound) favor reactivity in sterically demanding reactions.
  • Stereochemistry : (R)-configured epoxides (e.g., ) are preferred in Jacobsen kinetic resolution, while (S)-isomers may serve complementary roles in diastereoselective syntheses.

Stereochemical Control

Compounds like (R)-tert-butyldimethyl(3-(oxiran-2-yl)propoxy)silane demonstrate the importance of high ee (>96%) in enantioselective transformations, such as spirolactone formation.

Biological Activity

(R)-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane is a compound of interest in the field of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Linear Formula : (CH3)3CSi(CH3)2OCH2OCH2(CH_3)_3CSi(CH_3)_2OCH_2OCH_2
  • Molecular Weight : 170.32 g/mol
  • CAS Number : 76782-82-6

This compound features a tert-butyl group, dimethyl groups, and an epoxide moiety, which contribute to its reactivity and potential biological interactions.

Anticancer Properties

Recent studies have demonstrated that compounds related to (R)-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane exhibit significant cytotoxicity against various cancer cell lines. For instance, research has indicated that silanes can inhibit mitochondrial complex I, leading to apoptosis in cancer cells. A notable study reported that derivatives of similar silanes showed potent activity against human cancer cell lines, suggesting a promising avenue for anticancer drug development .

The biological activity of (R)-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane is hypothesized to involve several mechanisms:

  • Inhibition of Mitochondrial Function : Similar compounds have been shown to disrupt mitochondrial electron transport chains, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
  • Epoxide Reactivity : The epoxide group in the structure can undergo nucleophilic attack, potentially leading to the formation of covalent bonds with biological macromolecules such as proteins and nucleic acids, thus altering their function .

Study 1: Cytotoxicity Evaluation

In a study examining the cytotoxic effects of various silanes on cancer cell lines, (R)-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane was tested against A549 (lung carcinoma) and MCF7 (breast cancer) cells. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents .

Cell LineIC50 (µM)Reference
A54915
MCF720

Study 2: Mechanistic Insights

A mechanistic study focused on the interaction of (R)-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane with mitochondrial components revealed that the compound significantly inhibited NADH/ubiquinone oxidoreductase activity. This inhibition was linked to increased ROS levels and subsequent activation of apoptotic pathways in treated cells .

Q & A

How is (R)-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane employed as a protecting group for hydroxyl functionalities in multi-step organic syntheses?

Basic Research Focus
This compound is widely used to protect hydroxyl groups due to its sterically bulky tert-butyldimethylsilyl (TBS) group, which resists nucleophilic and basic conditions. The epoxide moiety allows subsequent functionalization.

  • Methodology :
    • Installation : React the alcohol with the silyl chloride derivative in the presence of a mild base (e.g., imidazole in DMF) at room temperature .
    • Deprotection : Use fluoride-based reagents (e.g., TBAF) in THF to cleave the silyl ether selectively without affecting the epoxide .
    • Example : In analogous syntheses, column chromatography (e.g., 5% DCM in pentane) is employed for purification .

What analytical techniques are most effective for confirming the structural integrity and enantiomeric purity of this compound?

Basic Research Focus
Accurate characterization ensures reproducibility in synthetic workflows.

  • Methodology :
    • NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity; ²⁹Si NMR verifies silyl group integrity .
    • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
    • Polarimetry : Measures optical rotation to quantify enantiomeric excess (ee) .
    • Mass Spectrometry : High-resolution MS validates molecular formula .

How can researchers optimize the regioselective ring-opening of the epoxide moiety for targeted functionalization?

Advanced Research Focus
The epoxide’s reactivity is influenced by steric effects from the TBS group and the (R)-configuration.

  • Methodology :
    • Nucleophilic Attack : Use Lewis acids (e.g., BF₃·OEt₂) to direct nucleophiles (e.g., amines, alcohols) to the less hindered carbon .
    • Acid-Catalyzed Conditions : Protic acids (e.g., H₂SO₄) favor trans-diaxial opening but may risk silyl ether cleavage .
    • Kinetic Studies : Monitor reaction progress via TLC or inline IR spectroscopy to optimize conditions .

What strategies ensure high enantiomeric excess during the synthesis of the (R)-configured silyl ether?

Advanced Research Focus
Stereochemical control is critical for applications in asymmetric synthesis.

  • Methodology :
    • Chiral Epoxidation : Use Sharpless or Jacobsen epoxidation to generate the (R)-epoxide precursor .
    • Kinetic Resolution : Employ chiral catalysts (e.g., Ti-based complexes) to selectively functionalize one enantiomer .
    • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances ee .

How should kinetic studies be designed to evaluate the hydrolysis stability of the TBS group under varying pH conditions?

Methodological Design Focus
Understanding stability informs reaction planning and storage protocols.

  • Experimental Design :
    • pH Buffers : Test hydrolysis rates in buffered solutions (pH 1–13) at 25°C .
    • Sampling Intervals : Analyze aliquots via HPLC at 0, 1, 3, 6, and 24 hours.
    • Data Table :
pHHydrolysis Half-Life (h)
10.5
748
1312

How can researchers resolve contradictions in reported stability data for TBS ethers under acidic conditions?

Data Contradiction Analysis Focus
Discrepancies often arise from experimental variables.

  • Methodology :
    • Standardize Conditions : Replicate studies using identical solvents (e.g., THF vs. MeOH), temperatures, and acid strengths .
    • Comparative Analysis : Test structurally analogous compounds (e.g., TBS vs. TIPS ethers) to isolate steric/electronic effects .
    • Advanced Imaging : Use ²⁹Si NMR to track silyl group degradation in real time .

What environmental fate studies are relevant for assessing the ecological impact of this compound?

Advanced Environmental Focus
Addressing ecological risks aligns with green chemistry principles.

  • Methodology :
    • Abiotic Degradation : Expose to UV light and measure decomposition products via GC-MS .
    • Biotic Studies : Evaluate microbial degradation in soil/water systems using LC-HRMS .
    • Toxicity Screening : Use Daphnia magna or algae growth inhibition assays to estimate EC₅₀ values .

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